Omega-conotoxin MVIID is a peptide derived from the venom of the marine cone snail species Conus magus. It is classified as an omega-conotoxin, a group of neurotoxic peptides that selectively block voltage-gated calcium channels, particularly the N-type and P/Q-type calcium channels. Omega-conotoxin MVIID has garnered attention for its potential therapeutic applications, particularly in pain management and neurological disorders.
Omega-conotoxin MVIID is sourced from the venom of Conus magus, a species known for its diverse array of bioactive compounds. This peptide belongs to the omega-conotoxin family, which is characterized by its ability to inhibit specific calcium channels critical for neurotransmitter release. The classification of omega-conotoxins is primarily based on their selectivity towards different types of calcium channels, with MVIID demonstrating a unique profile among its analogs.
The synthesis of omega-conotoxin MVIID can be achieved through various methods, including solid-phase peptide synthesis and combinatorial synthesis techniques. One notable approach involves the use of random air oxidation to enhance the yield and selectivity of the synthesized analogs.
Omega-conotoxin MVIID consists of a sequence of 25 amino acids arranged in a specific three-dimensional structure that includes several disulfide bonds crucial for its stability and function.
The structural analysis reveals that omega-conotoxin MVIID shares significant homology with other omega-conotoxins, such as MVIIA and MVIIC, but exhibits distinct features that contribute to its selective binding properties. The presence of a β-sheet structure stabilized by disulfide bridges is a common characteristic among these peptides.
Omega-conotoxin MVIID participates in several biochemical interactions primarily through its binding to voltage-gated calcium channels. The mechanism involves conformational changes in the channel upon binding, leading to inhibition of calcium ion influx.
The mechanism by which omega-conotoxin MVIID exerts its effects involves specific interactions with N-type and P/Q-type calcium channels located on neuronal membranes. Upon binding, it prevents the opening of these channels, thereby inhibiting neurotransmitter release and modulating synaptic transmission.
Research indicates that omega-conotoxin MVIID has a higher affinity for N-type channels compared to P/Q-type channels, making it particularly effective in experimental models of pain and neurodegenerative diseases.
Omega-conotoxin MVIID is utilized extensively in pharmacological research due to its ability to selectively inhibit calcium channels. Its applications include:
Conus magus (common name: "magical cone") belongs to the family Conidae within the order Neogastropoda. Key taxonomic features include:
This piscivorous (fish-hunting) species inhabits tropical Indo-Pacific regions, including the Red Sea, Madagascar, and the Philippines. Its venom apparatus evolved for rapid prey immobilization, delivering toxins via a harpoon-like radular tooth [3] [6].
Table 1: Taxonomic Hierarchy of Conus magus
Rank | Classification |
---|---|
Domain | Eukaryota |
Kingdom | Animalia |
Phylum | Mollusca |
Class | Gastropoda |
Family | Conidae |
Genus | Conus |
Species | C. magus |
Conus magus venom contains ~100–200 bioactive peptides, including:
Omega-conotoxins are part of the "motor cabal" – venom components that induce irreversible neuromuscular paralysis by inhibiting synaptic transmission. Their evolutionary diversification across Conus species reflects adaptive pressure to subdue prey efficiently. MVIID contributes to this strategy by disrupting presynaptic Ca²⁺ signaling in fish [5] [6].
Omega-conotoxin MVIID was identified in the late 1980s–early 1990s during biochemical characterization of C. magus venom. Key milestones include:
Its discovery paralleled related toxins:
Omega-conotoxins share a conserved scaffold:
Table 2: Comparative Features of Select Omega-Conotoxins
Toxin | Source Snail | Ca²⁺ Channel Target | Key Residues |
---|---|---|---|
GVIA | C. geographus | N-type (Cav2.2) | Tyr13, Arg17 |
MVIIA | C. magus | N-type (Cav2.2) | Lys2, Tyr13 |
MVIIC | C. magus | P/Q-type (Cav2.1) | Tyr13, Met14 |
MVIID | C. magus | Undetermined* | Unknown |
CVID | C. catus | N-type (Cav2.2) | Asp11, Leu15 |
*Inferred to target N-type or P/Q-type channels based on sequence homology.
MVIID distinguishes itself through:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5